Cas no 900002-02-0 (N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide structure
900002-02-0 structure
Product name:N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide
CAS No:900002-02-0
MF:C16H16ClF2N3O
MW:339.767549514771
CID:5492683

N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, N-(2-chloroethyl)-1-(3,4-difluorophenyl)-3,4-dihydro-
    • N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide
    • Inchi: 1S/C16H16ClF2N3O/c17-5-6-20-16(23)22-9-8-21-7-1-2-14(21)15(22)11-3-4-12(18)13(19)10-11/h1-4,7,10,15H,5-6,8-9H2,(H,20,23)
    • InChI Key: LAHRDCOYDZYPIH-UHFFFAOYSA-N
    • SMILES: C12=CC=CN1CCN(C(NCCCl)=O)C2C1=CC=C(F)C(F)=C1

N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2707-0197-2mg
N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
900002-02-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2707-0197-5mg
N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
900002-02-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2707-0197-100mg
N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
900002-02-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2707-0197-30mg
N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
900002-02-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2707-0197-5μmol
N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
900002-02-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2707-0197-10μmol
N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
900002-02-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2707-0197-15mg
N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
900002-02-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2707-0197-4mg
N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
900002-02-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2707-0197-50mg
N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
900002-02-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2707-0197-10mg
N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
900002-02-0 90%+
10mg
$79.0 2023-05-16

N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide Related Literature

Additional information on N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide

Comprehensive Analysis of N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS No. 900002-02-0)

The compound N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS No. 900002-02-0) is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique pyrrolopyrazine core, combined with difluorophenyl and chloroethyl substituents, makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly focusing on its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy and precision medicine.

One of the most searched questions about this compound revolves around its synthetic pathway and mechanism of action. The pyrrolo[1,2-a]pyrazine scaffold is known for its versatility in medicinal chemistry, often contributing to enhanced bioavailability and binding affinity. The presence of 3,4-difluorophenyl and 2-chloroethyl groups further modifies its electronic and steric properties, which are critical for interactions with biological targets. Recent studies suggest that derivatives of this scaffold may exhibit anti-inflammatory or neuroprotective effects, making it a hot topic in neurodegenerative disease research.

From a structural-activity relationship (SAR) perspective, the N-(2-chloroethyl)-1-(3,4-difluorophenyl) moiety is pivotal for its pharmacological profile. Computational modeling and in vitro assays have highlighted its potential to interact with enzymes involved in cell signaling pathways, such as MAPK or PI3K. This aligns with the growing demand for small-molecule therapeutics in oncology and autoimmune diseases, where kinase inhibition is a key strategy. The compound’s logP and polar surface area also suggest favorable drug-likeness, a frequently searched metric in preclinical development.

Another trending discussion involves the scale-up synthesis of CAS No. 900002-02-0. Optimizing its production while maintaining regioselectivity and yield is a challenge addressed in recent patents. Green chemistry principles, such as catalytic hydrogenation or flow chemistry, are being explored to reduce waste and improve efficiency—a priority for sustainable pharmaceutical manufacturing. Additionally, its crystallinity and solubility profiles are under investigation to facilitate formulation development, a common bottleneck in drug pipelines.

In the context of intellectual property, N-(2-chloroethyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been cited in several patent applications, underscoring its commercial potential. Its structural novelty and therapeutic versatility make it a valuable asset for biotech startups and pharmaceutical giants alike. Searches for analogs and derivatives of this compound have spiked, reflecting the industry’s push for next-generation small-molecule drugs.

To conclude, CAS No. 900002-02-0 represents a compelling case study in modern drug design. Its multifaceted pharmacophore and alignment with high-throughput screening trends position it as a molecule of enduring relevance. As research progresses, its applications in personalized medicine and combinatorial therapy are likely to expand, addressing unmet medical needs while adhering to sustainable chemistry goals.

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